1-Nitrohexadecane

Vue d'ensemble

Description

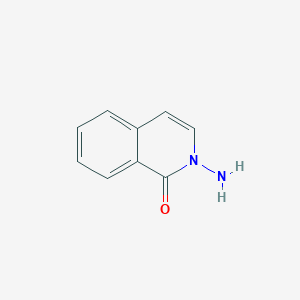

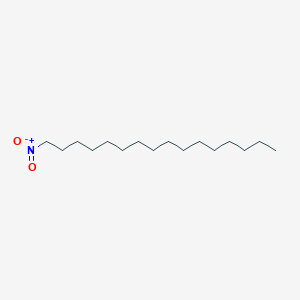

1-Nitrohexadecane is a nitroalkane compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 287.42 g/mol and a boiling point of 290°C. The compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

NIR Spectroscopy in Horticulture

Near Infrared (NIR) spectroscopy, including time and spatially resolved spectroscopy and NIR multi- and hyperspectral imaging techniques, are used in horticulture for measuring quality attributes of produce. This method helps in nondestructively gauging aspects like soluble solids content, texture, dry matter, and acidity in fruits and vegetables (Nicolai et al., 2007).

Mesoporous Carbon Nitride Materials

Research into mesoporous carbon nitride materials (MCN-1) demonstrates their potential applications in areas like catalytic supports, gas storage, and lubricants. The study of MCN-1's properties, such as its pore volume and surface area, indicates its suitability for these applications (Vinu et al., 2005).

Electroreduction on Mercury Electrodes

The electroreduction of 1-nitrohexane on mercury electrodes in aqueous solutions has been studied, especially in the presence of aliphatic alcohols. This research provides insights into the electrode behavior and reaction kinetics of nitrocompounds, which is significant in the field of electrochemistry (Xuan et al., 1996).

Nitro-Group-Containing Drugs

Nitro groups are a critical functional group in medicinal chemistry, used in various therapeutic applications. The study of nitro-group-containing drugs encompasses understanding their bioreductive activation mechanisms, toxicities, and structure-mutagenicity relationships (Nepali et al., 2018).

Photolabile Groups in Polymer and Materials Science

The o-nitrobenzyl group is utilized in polymer and materials science for its photolabile properties, enabling alteration of polymer characteristics upon irradiation. Applications include photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates (Zhao et al., 2012).

Carbon Nitroso Compounds in Organic Chemistry

Research in organic chemistry has seen applications of nitroso compounds in synthesis, with studies highlighting their physico-chemical properties and potential uses. The equilibrium between different forms of C-nitroso compounds under controlled conditions offers new research avenues (Vančik, 2013).

Amorphous Carbon Nitride

Studies on carbon nitride focus on its amorphous phase and the identification of chemical bonding. The research aims to understand the CN bonding regimes in amorphous carbon nitride and its potential applications in various technological fields (Rodil & Muhl, 2004).

Propriétés

IUPAC Name |

1-nitrohexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCHMNYSSJHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitrohexadecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-N,N-Dimethyl-1-[2-(diphenylphosphino)phenyl]ethanamine](/img/structure/B3277529.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R,7R)-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine](/img/structure/B3277532.png)

![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)